

Synthesis of N-Decanoyl-DL-homoserine lactone: A Detailed Protocol for Researchers

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Compound of Interest

Compound Name: *N-Decanoyl-DL-homoserine lactone*

Cat. No.: B025820

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Application Note: This document provides a comprehensive guide for the laboratory synthesis of **N-Decanoyl-DL-homoserine lactone**, a key signaling molecule in bacterial quorum sensing. The protocols outlined below are intended for researchers, scientists, and drug development professionals engaged in studying bacterial communication and developing novel antimicrobial strategies. This guide includes a detailed one-pot synthesis method, purification procedures, and characterization data. Additionally, a schematic of the LuxI/LuxR quorum sensing pathway, where N-acyl homoserine lactones play a critical role, is provided.

Data Presentation

Table 1: Synthesis Reagents and Conditions for **N-Decanoyl-DL-homoserine lactone**

Reagent/Parameter	Molar Mass (g/mol)	Amount (mmol)	Equivalents	Volume/Mass
Decanoyl chloride	190.70	1.1	1.1	0.21 mL
(S)-(-)- α -Amino- γ -butyrolactone hydrobromide	182.02	1.0	1.0	182 mg
Triethylamine	101.19	3.0	3.0	0.42 mL
Dichloromethane (DCM)	-	-	-	10 mL
Reaction Conditions				
Temperature	-	-	-	Room Temperature
Reaction Time	-	-	-	12 hours
Product Yield				
Yield (%)	-	-	-	85%

Table 2: Characterization Data for **N-Decanoyl-DL-homoserine lactone**

Property	Value
Molecular Formula	C ₁₄ H ₂₅ NO ₃ [1]
Molecular Weight	255.35 g/mol [1]
Appearance	White to off-white solid
Melting Point	102-104 °C
Mass Spectrometry (ESI-MS)	m/z [M+H] ⁺ : 256.1907[1]
¹ H NMR (CDCl ₃ , 400 MHz)	Specific, publicly available ¹ H NMR data with full peak assignments for N-Decanoyl-DL-homoserine lactone is limited.
¹³ C NMR (CDCl ₃ , 100 MHz)	Specific, publicly available ¹³ C NMR data with full peak assignments for N-Decanoyl-DL-homoserine lactone is limited.

Experimental Protocols

One-Pot Synthesis of N-Decanoyl-DL-homoserine lactone

This protocol is adapted from a general method for the synthesis of N-acyl homoserine lactones.

Materials:

- (S)-(-)-α-Amino-γ-butyrolactone hydrobromide
- Decanoyl chloride
- Triethylamine
- Dichloromethane (DCM), anhydrous
- Silica gel for column chromatography
- Ethyl acetate

- Hexanes
- Round-bottom flask
- Magnetic stirrer
- Standard glassware for organic synthesis

Procedure:

- To a solution of (S)-(-)- α -amino- γ -butyrolactone hydrobromide (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add triethylamine (3.0 mmol).
- Stir the mixture at room temperature for 15 minutes.
- Slowly add decanoyl chloride (1.1 mmol) to the reaction mixture.
- Continue stirring the reaction mixture at room temperature for 12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding 1 M HCl (10 mL).
- Separate the organic layer, and wash it with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

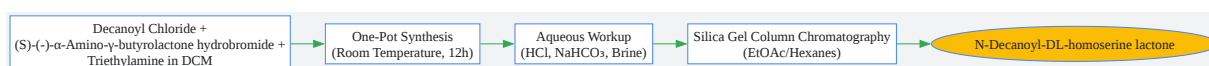
Purification by Column Chromatography

- Prepare a silica gel column using a slurry of silica gel in hexanes.
- Dissolve the crude product in a minimal amount of dichloromethane.
- Load the crude product onto the silica gel column.
- Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

- Collect the fractions and monitor them by TLC.
- Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield **N-Decanoyl-DL-homoserine lactone** as a white to off-white solid.

Mandatory Visualization

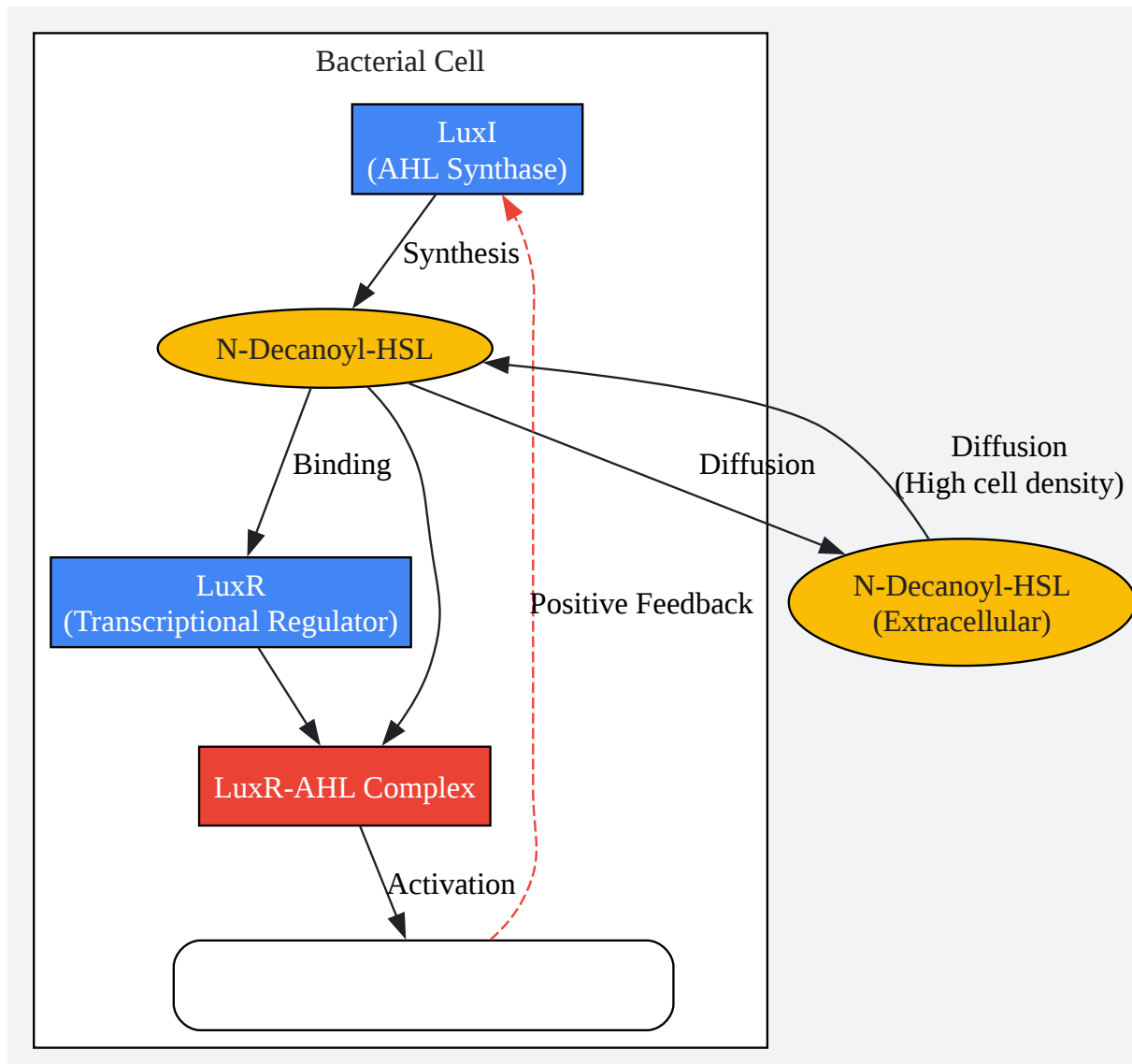
Synthesis Workflow



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Caption: A schematic representation of the one-pot synthesis workflow for **N-Decanoyl-DL-homoserine lactone**.

LuxI/LuxR Quorum Sensing Signaling Pathway



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References

- 1. N-Decanoyl-DL-homoserine lactone | C₁₄H₂₅NO₃ | CID 11644562 - PubChem [pubchem.ncbi.nlm.nih.gov]
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